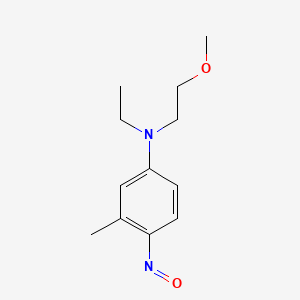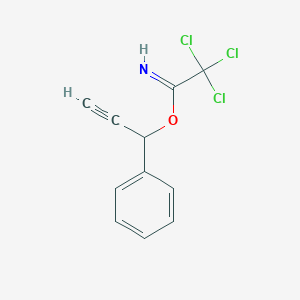
Methyl 2-(2-(2-chlorophenyl)acetamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(2-Chlorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester is a complex organic compound that features a thiophene ring, a chlorophenyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-Chlorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester typically involves multiple steps. One common approach is the acylation of 2-chlorophenylacetic acid with thiophene-3-carboxylic acid methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-(2-Chlorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[[2-(2-Chlorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-[[2-(2-Chlorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester is not fully understood but is believed to involve interactions with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[[2-(2-Bromophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester: Similar structure but with a bromine atom instead of chlorine.
2-[[2-(2-Fluorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-[[2-(2-Chlorophenyl)acetyl]amino]-3-thiophenecarboxylic acid methyl ester imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its bromine and fluorine analogs, which may have different biological activities and chemical reactivities.
Propriétés
Formule moléculaire |
C14H12ClNO3S |
|---|---|
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
methyl 2-[[2-(2-chlorophenyl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H12ClNO3S/c1-19-14(18)10-6-7-20-13(10)16-12(17)8-9-4-2-3-5-11(9)15/h2-7H,8H2,1H3,(H,16,17) |
Clé InChI |
BICCEORZGJOCEC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,9-Dioxabicyclo[6.1.0]nonane](/img/structure/B13979265.png)








![Thiazolo[5,4-b]pyridine-2,5-diamine](/img/structure/B13979330.png)



